5-Chloro-3-nitropyridine-2-carboxylic acid 5-Chloro-3-nitropyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 899423-94-0
VCID: VC2830599
InChI: InChI=1S/C6H3ClN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11)
SMILES: C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)Cl
Molecular Formula: C6H3ClN2O4
Molecular Weight: 202.55 g/mol

5-Chloro-3-nitropyridine-2-carboxylic acid

CAS No.: 899423-94-0

Cat. No.: VC2830599

Molecular Formula: C6H3ClN2O4

Molecular Weight: 202.55 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-3-nitropyridine-2-carboxylic acid - 899423-94-0

CAS No. 899423-94-0
Molecular Formula C6H3ClN2O4
Molecular Weight 202.55 g/mol
IUPAC Name 5-chloro-3-nitropyridine-2-carboxylic acid
Standard InChI InChI=1S/C6H3ClN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11)
Standard InChI Key HKPFKOHEDBKQGE-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)Cl
Canonical SMILES C1=C(C=NC(=C1[N+](=O)[O-])C(=O)O)Cl

Chemical Identity and Properties

5-Chloro-3-nitropyridine-2-carboxylic acid is a pyridine derivative characterized by three key functional groups: a chloro substituent at position 5, a nitro group at position 3, and a carboxylic acid moiety at position 2. This combination of functional groups creates a chemically versatile building block used in various synthetic pathways.

Physical and Chemical Properties

The compound has well-defined physical and chemical properties that are important for its handling, storage, and application in synthetic procedures. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 5-Chloro-3-nitropyridine-2-carboxylic acid

PropertyValue
CAS Number899423-94-0
Molecular FormulaC₆H₃ClN₂O₄
Molecular Weight202.55 g/mol
Boiling Point366.8°C at 760 mmHg
Physical StateSolid
XLogP31.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count5

The compound possesses a relatively high boiling point of 366.8°C at standard pressure, indicating strong intermolecular forces likely attributed to hydrogen bonding through the carboxylic acid group . Its moderate XLogP3 value of 1.2 suggests a balance between hydrophilic and lipophilic properties, which may be advantageous for certain pharmaceutical applications .

Structural Characteristics

The structural characteristics of 5-Chloro-3-nitropyridine-2-carboxylic acid can be represented through various notation systems commonly used in chemical databases and literature.

Table 2: Structural Identifiers of 5-Chloro-3-nitropyridine-2-carboxylic acid

Identifier TypeValue
IUPAC Name5-chloro-3-nitropyridine-2-carboxylic acid
SMILESC1=C(C=NC(=C1N+[O-])C(=O)O)Cl
InChIInChI=1S/C6H3ClN2O4/c7-3-1-4(9(12)13)5(6(10)11)8-2-3/h1-2H,(H,10,11)
InChIKeyHKPFKOHEDBKQGE-UHFFFAOYSA-N
PubChem CID53408127

The structural configuration of this compound features a pyridine ring with three functional substituents arranged in specific positions . The chlorine atom at position 5 provides opportunities for nucleophilic aromatic substitution reactions, while the nitro group at position 3 serves as an electron-withdrawing group that can influence reactivity patterns. The carboxylic acid functionality at position 2 allows for various transformations including esterification, amidation, and reduction.

Applications

Pharmaceutical Intermediates

5-Chloro-3-nitropyridine-2-carboxylic acid serves as a valuable intermediate in the synthesis of pharmaceutical compounds. The pyridine scaffold is found in numerous biologically active molecules, and the presence of multiple functional groups allows for diverse chemical transformations. The functional groups can be selectively modified to generate libraries of compounds for drug discovery programs.

Agrochemical Development

In agrochemical research, heterocyclic compounds like 5-Chloro-3-nitropyridine-2-carboxylic acid can function as intermediates for the synthesis of pesticides, herbicides, and plant growth regulators. The versatility of pyridine derivatives in this field stems from their ability to interact with biological targets and their tunable physicochemical properties.

SupplierPackage SizesPurityLead TimePrice Range
Aladdin Scientific100mg, 250mg, 500mg, 1g, 5g97%8-12 weeks$120.90 - $1,380.90
SynblockVarious≥98%Not specifiedNot specified
Various Suppliers (Molbase)1g, 2g, 5g, 100g, 1kg95-98%3-14 daysVaries by quantity

The compound is typically available in research-grade purity levels of 95% or higher, with prices varying significantly based on quantity and supplier . Lead times can range from a few days to several weeks, particularly for larger quantities, as production may require sourcing of specific materials.

Research Applications

The research applications of 5-Chloro-3-nitropyridine-2-carboxylic acid primarily center on its role as a synthetic intermediate in organic chemistry. The compound's value lies in its potential for further derivatization through various chemical transformations:

  • The carboxylic acid group can undergo esterification, amidation, or reduction reactions

  • The chloro substituent provides opportunities for nucleophilic aromatic substitution or cross-coupling reactions

  • The nitro group can be reduced to an amine, which opens additional synthetic pathways

These transformation possibilities make the compound particularly useful in diversity-oriented synthesis approaches, where libraries of compounds are generated for biological screening.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator